Cas no 189261-10-7 (Natalizumab)

Natalizumab structure
Nombre del producto:Natalizumab
Natalizumab Propiedades químicas y físicas
Nombre e identificación
-
- Natalizumab
- Immunoglobulin G4,anti-(human integrin R4) (human-mouse monoclonal AN100226 c4-chain),disulfide with human-mouse monoclonal AN100226 light chain,dimer
- Natalizumab-Tysabri
- (3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid
- (3S)-4-(((2S)-1-(((2S)-1-((2-(((2S)-1-(((2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-methylamino)-1-oxo-3-phenylpropan-2-yl)amino)-3-((4-hydroxy-4-oxobutanoyl)amino)-4-oxobutanoic acid
- Senktide
- DA-78081
- Q27088780
- CS-8091
- Substance P (6-11), succinyl-aspartyl(6)-methylphenylalanine(8)-
- suc[Asp6,MePhe3]SP(6-11))
- GTPL2127
- 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid
- suc[Asp6,MePhe3]SP(6-11)
- DA-56013
- N-(3-Carboxy-1-oxopropyl)-6-(N-methyl-L-phenylalanine)-7-de-L-valine-4-10-neuromedin B (swine spinal cord)
- G12250
- Succinyl-6-asp-8-Me-phe-substance P (6-11)
- suc(Asp6,MePhe3)SP(6-11)
- L-Methioninamide, N-(3-carboxy-1-oxopropyl)-L-alpha-aspartyl-L-phenylalanyl-N-methyl-L-phenylalanylglycyl-L-leucyl-
- 189261-10-7
- Substance P (6-11), succinyl-asp(6)-Me-phe(8)-
- HY-P0187
- (5S,8S,14S,17S,20S)-14,17-Dibenzyl-5-carbamoyl-20-(carboxymethyl)-8-isobutyl-15-methyl-7,10,13,16,19,22-hexaoxo-2-thia-6,9,12,15,18,21-hexaazapentacosan-25-oic acid
- 4-10-Neuromedin B (swine spinal cord), N-(3-carboxy-1-oxopropyl)-6-(N-methyl-L-phenylalanine)-7-de-L-valine-
- 106128-89-6
- HMHYXLVEFVGOPM-QKUYTOGTSA-N
- suc(Asp6,MePhe3)SP(6-11))
- J-001543
- (S)-N-((S)-1-{[(S)-1-({[(S)-1-((S)-1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butylcarbamoyl]-methyl}-carbamoyl)-2-phenyl-ethyl]-methyl-carbamoyl}-2-phenyl-ethyl)-3-(3-carboxy-propionylamino)-succinamic acid
- DTXSID80909926
- (3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[(4-hydroxy-4-oxobutanoyl)amino]-4-oxobutanoic acid
- SCHEMBL5238634
- BDBM50052524
- CHEMBL106124
- MS-31559
-
- Renchi: 1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1
- Clave inchi: HMHYXLVEFVGOPM-QKUYTOGTSA-N
- Sonrisas: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N(C([H])([H])[H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O)=O)=O)=O)=O)=O
Atributos calculados
- Calidad precisa: 841.36802677g/mol
- Masa isotópica única: 841.36802677g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 8
- Recuento de receptores de enlace de hidrógeno: 12
- Recuento de átomos pesados: 59
- Cuenta de enlace giratorio: 26
- Complejidad: 1450
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.1
- Superficie del Polo topológico: 309Ų
Natalizumab PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T12177-25 mg |
Natalizumab |
189261-10-7 | 16.6mg/ml | 25mg |
¥ 10,767 | 2023-07-10 | |
TargetMol Chemicals | T12177-10 mg |
Natalizumab |
189261-10-7 | 16.6mg/ml | 10mg |
¥ 7,392 | 2023-07-10 | |
TargetMol Chemicals | T12177-5 mg |
Natalizumab |
189261-10-7 | 16.6mg/ml | 5mg |
¥ 4,568 | 2023-07-10 | |
MedChemExpress | HY-108831-5mg |
Natalizumab |
189261-10-7 | 99.10% | 5mg |
¥5150 | 2024-07-20 | |
MedChemExpress | HY-108831-10mg |
Natalizumab |
189261-10-7 | 99.10% | 10mg |
¥8250 | 2024-07-20 | |
1PlusChem | 1P01EGKW-25mg |
Natalizumab |
189261-10-7 | 98% | 25mg |
$1158.00 | 2024-06-17 | |
TargetMol Chemicals | T12177-5mg |
Natalizumab |
189261-10-7 | 16.6 mg/mL | 5mg |
¥ 3820 | 2024-07-19 | |
Aaron | AR01EGT8-50mg |
Natalizumab |
189261-10-7 | 95% | 50mg |
$2379.00 | 2025-02-11 | |
Aaron | AR01EGT8-10mg |
Natalizumab |
189261-10-7 | 95% | 10mg |
$1199.00 | 2025-02-11 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T12177-5mg |
Natalizumab |
189261-10-7 | >98% | 5mg |
¥3820.00 | 2024-08-09 |
Natalizumab Literatura relevante
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
Related Articles
-
Diseño Racional de Fármacos Basado en Receptores Acoplados a Proteínas G (GPCRs): Avances y Perspect……Jun 19, 2025
-
La búsqueda de nuevas entidades químicas con potencial terapéutico representa un pilar fundamental e……Jun 19, 2025
-
Desarrollo de Inhibidores de la Proteína Quinasa para el Tratamiento del Cáncer Las proteínas quinas……Jun 19, 2025
-
Introducción a un Compuesto Innovador La búsqueda de nuevas entidades químicas con potencial terapéu……Jun 19, 2025
-
Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025
189261-10-7 (Natalizumab) Productos relacionados
- 1227564-98-8(2,6-Bis(3-fluorophenyl)pyridine-4-methanol)
- 2228724-46-5(O-2-(2-methoxy-6-methylphenyl)propylhydroxylamine)
- 1934533-95-5(4-(1-Amino-3-methylbutyl)-2-bromophenol)
- 2172109-67-8(5-(4-ethylphenyl)-2-propylpiperidin-3-amine)
- 1281033-32-6(Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate)
- 1261598-16-6(2-Methoxy-3-(3-(trifluoromethyl)phenyl)pyridine-6-methanol)
- 1523530-09-7(benzyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate)
- 1344949-05-8((1S)-1-(1-phenylcyclopentyl)ethan-1-amine)
- 22014-04-6(2-(2-ethylpiperidin-1-yl)ethan-1-amine)
- 1327170-54-6((2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:189261-10-7)Natalizumab

Pureza:99%/99%/99%/99%/99%/99%
Cantidad:1mg/2mg/5mg/10mg/25mg/50mg
Precio ($):212.0/311.0/479.0/772.0/1170.0/1567.0
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:189261-10-7)Natalizumab

Pureza:97%+
Cantidad:100mg
Precio ($):2000